molecular formula C14H13NO5S B14701454 2-Ethylphenyl 3-nitrobenzenesulfonate CAS No. 25238-10-2

2-Ethylphenyl 3-nitrobenzenesulfonate

Cat. No.: B14701454
CAS No.: 25238-10-2
M. Wt: 307.32 g/mol
InChI Key: IJLXULGUXAFEKD-UHFFFAOYSA-N
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Description

2-Ethylphenyl 3-nitrobenzenesulfonate is an aromatic sulfonate ester characterized by a 2-ethylphenol moiety linked via an ester bond to a 3-nitrobenzenesulfonyl group. The compound is synthesized through the reaction of 2-ethylphenol with 3-nitrobenzenesulfonyl chloride in the presence of a base such as triethylamine, followed by purification via recrystallization or chromatography . Its molecular formula is C₁₅H₁₅NO₅S, with a molecular weight of 337.35 g/mol (calculated from substituent contributions).

The 3-nitro group introduces strong electron-withdrawing effects, influencing reactivity and interactions in biological or catalytic systems.

Properties

CAS No.

25238-10-2

Molecular Formula

C14H13NO5S

Molecular Weight

307.32 g/mol

IUPAC Name

(2-ethylphenyl) 3-nitrobenzenesulfonate

InChI

InChI=1S/C14H13NO5S/c1-2-11-6-3-4-9-14(11)20-21(18,19)13-8-5-7-12(10-13)15(16)17/h3-10H,2H2,1H3

InChI Key

IJLXULGUXAFEKD-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1OS(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethylphenyl 3-nitrobenzenesulfonate typically involves the sulfonation of nitrobenzene followed by the introduction of the 2-ethylphenyl group. One common method involves the use of sulfur trioxide as the sulfonating agent in a microreactor setup. This method allows for efficient sulfonation under solvent-free conditions, achieving high yields and conversion rates .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes using microreactors. These setups offer advantages such as improved safety, reduced reaction times, and higher efficiency compared to traditional batch methods .

Chemical Reactions Analysis

Types of Reactions

2-Ethylphenyl 3-nitrobenzenesulfonate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The sulfonate group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used for reduction reactions.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-Ethylphenyl 3-aminobenzenesulfonate.

    Reduction: Formation of 2-Ethylphenyl 3-aminobenzenesulfonate.

    Substitution: Formation of various substituted benzenesulfonates depending on the nucleophile used.

Scientific Research Applications

2-Ethylphenyl 3-nitrobenzenesulfonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Ethylphenyl 3-nitrobenzenesulfonate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then interact with various enzymes and receptors in biological systems. The sulfonate group can also participate in binding interactions with proteins and other biomolecules, influencing their activity and function .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on the Phenyl Ring

2-Isopropylphenyl 4-Nitrobenzenesulfonate
  • Structure : Differs in the alkyl substituent (isopropyl vs. ethyl) and nitro group position (para vs. meta).
  • Synthesis: Prepared similarly using 2-isopropylphenol and 4-nitrobenzenesulfonyl chloride .
  • Properties: Higher molecular weight (365.44 g/mol) due to the bulkier isopropyl group. Reduced solubility in polar solvents compared to the ethyl-substituted compound.
2-Ethylphenyl 4-Nitrobenzenesulfonate
  • Structure : Identical alkyl group (ethyl) but nitro group at the para position.
  • Key Differences :
    • The para-nitro configuration may improve crystallinity and thermal stability due to symmetrical packing.
    • Reactivity in nucleophilic substitution reactions is higher than the meta-nitro analog due to stronger electron withdrawal.

Nitro Group Positional Isomerism

3-Nitro vs. 4-Nitro Substitution
Property 3-Nitrobenzenesulfonate 4-Nitrobenzenesulfonate
Electronic Effect Moderate electron withdrawal (meta) Stronger electron withdrawal (para)
Hydrolysis Rate (pH 7) Slower due to reduced resonance stabilization Faster due to enhanced activation
Melting Point 112–114°C (estimated) 125–127°C (estimated)

The meta-nitro group in 2-ethylphenyl 3-nitrobenzenesulfonate results in lower reactivity in hydrolysis but greater resistance to thermal degradation compared to para-nitro analogs .

Comparison with Non-Nitro Derivatives

2-Ethylphenyl Benzenesulfonate
  • Structure : Lacks the nitro group.
  • Impact: Reduced electron withdrawal increases electron density at the sulfonate ester, making it more prone to nucleophilic attack. Lower molecular weight (278.34 g/mol) and higher solubility in nonpolar solvents.

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